(E)-1-(2-tert-butylhydrazono)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

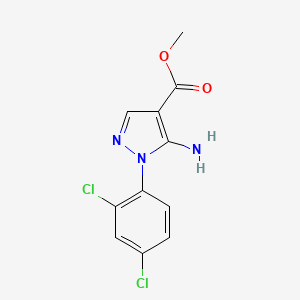

(E)-1-(2-tert-butylhydrazono)propan-2-one, also known as TBCO or 2-(tert-butyl)-2-(2-oxopropylidene)hydrazine, is a chemical compound with the molecular formula C7H14N2O . It has a molecular weight of 142.2 g/mol.

Molecular Structure Analysis

The molecular structure of (E)-1-(2-tert-butylhydrazono)propan-2-one is defined by its molecular formula, C7H14N2O . The MDL Number is MFCD22393671 .Scientific Research Applications

Corrosion Inhibition

One application of similar compounds is in corrosion inhibition. For instance, derivatives of propan-2-one have been studied as corrosion inhibitors for mild steel in acidic solutions. These studies reveal how structural modifications of the propan-2-one scaffold, such as the introduction of a tert-butylhydrazono group, can impact the material's ability to protect against corrosion. The effectiveness of such compounds is often evaluated through techniques like weight loss measurements, electrochemical impedance spectroscopy, and scanning electron microscopy. The results indicate that these compounds can significantly enhance corrosion resistance, attributed to their adsorption on the metal surface and the formation of a protective layer (Hamani et al., 2017).

Material Science and Coordination Chemistry

In material science and coordination chemistry, derivatives of propan-2-one, particularly those modified with tert-butyl groups, have been utilized in synthesizing new complexes. These complexes are studied for their structural characteristics and potential applications in catalysis and material design. For example, research into oxidovanadium(V) complexes with tert-butyl modified ligands explores their synthesis, structural characterization, and electronic properties through density functional theory (DFT) studies. Such research contributes to the development of materials with specific magnetic, electronic, or catalytic properties (Back et al., 2012).

Synthetic Organic Chemistry

In synthetic organic chemistry, compounds similar to "(E)-1-(2-tert-butylhydrazono)propan-2-one" are key intermediates in the synthesis of various organic molecules. These compounds can undergo reactions leading to the formation of nitriles, alcohols, and other functionally diverse structures. The reactivity and selectivity of these transformations are of significant interest, as they provide routes to pharmacologically relevant molecules or materials with unique properties. For instance, the conversion of substituted prop-1-ynes with tert-butylhydrazine into trisubstituted propionitriles in the presence of catalytic systems showcases the utility of tert-butylhydrazono derivatives in complex synthetic pathways (Fukumoto et al., 2016).

properties

IUPAC Name |

(1E)-1-(tert-butylhydrazinylidene)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)5-8-9-7(2,3)4/h5,9H,1-4H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZFBQDGPIZTD-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=NNC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=N/NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(2-tert-butylhydrazono)propan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B3156561.png)

![5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid](/img/structure/B3156564.png)

![4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3156571.png)

![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3156582.png)

![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3156586.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)

![5-[(4-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3156621.png)